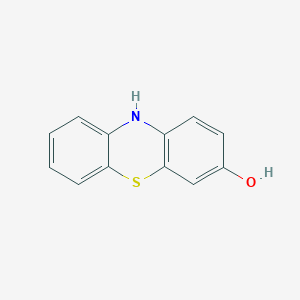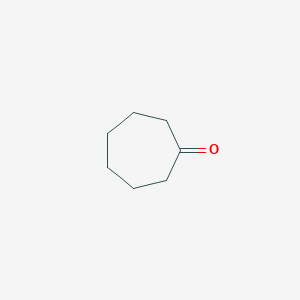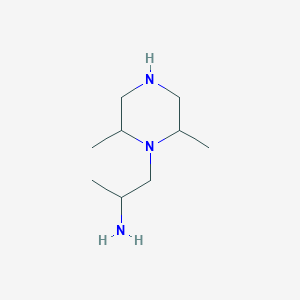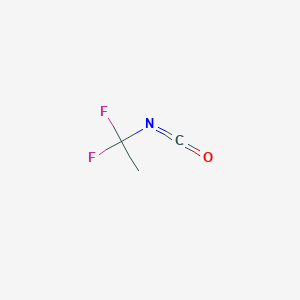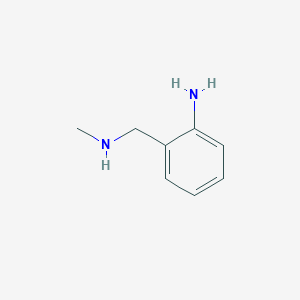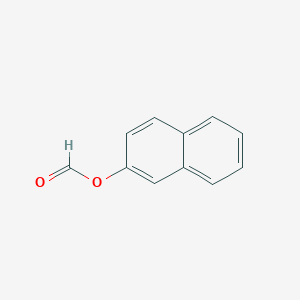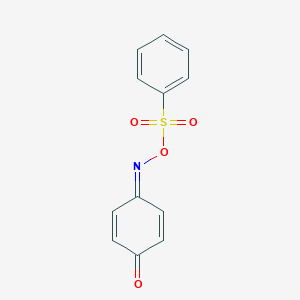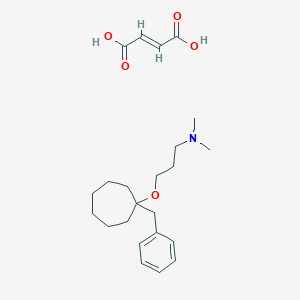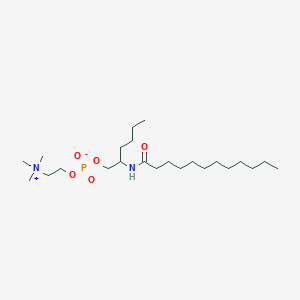
2-Dodecanoylamino-1-hexanolphosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dodecanoylamino-1-hexanolphosphocholine, also known as miltefosine, is a synthetic alkylphospholipid that has been used as an antineoplastic and antiparasitic agent. It was first synthesized in 1986 by researchers at the University of Giessen in Germany. Since then, it has been studied extensively for its potential therapeutic applications in various fields of medicine.
作用機序
The exact mechanism of action of 2-Dodecanoylamino-1-hexanolphosphocholine is not fully understood, but it is believed to work by inhibiting various signaling pathways that are involved in cell growth and survival. It has been shown to induce apoptosis in cancer cells and to disrupt the membrane integrity of parasites.
生化学的および生理学的効果
Miltefosine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cell growth and survival, such as protein kinase B and phosphatidylinositol 3-kinase. It has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the induction of apoptosis.
実験室実験の利点と制限
One of the main advantages of using 2-Dodecanoylamino-1-hexanolphosphocholine in lab experiments is its broad-spectrum activity against cancer cells and parasites. It has also been shown to have a relatively low toxicity profile compared to other chemotherapeutic agents. However, one limitation of using 2-Dodecanoylamino-1-hexanolphosphocholine is its relatively low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-Dodecanoylamino-1-hexanolphosphocholine. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance its antineoplastic activity. Another area of interest is its potential use in the treatment of other parasitic infections, such as malaria and trypanosomiasis. Additionally, further research is needed to fully understand the mechanism of action of 2-Dodecanoylamino-1-hexanolphosphocholine and to identify potential side effects and drug interactions.
合成法
The synthesis of 2-Dodecanoylamino-1-hexanolphosphocholine involves the reaction of hexadecylphosphocholine with dodecanoyl chloride in the presence of a base. This results in the formation of 2-dodecanoylamino-1-hexanolphosphocholine, which is then purified through a series of chromatographic techniques.
科学的研究の応用
Miltefosine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antineoplastic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against various parasitic infections, such as leishmaniasis and Chagas disease.
特性
CAS番号 |
131736-67-9 |
|---|---|
製品名 |
2-Dodecanoylamino-1-hexanolphosphocholine |
分子式 |
C23H49N2O5P |
分子量 |
464.6 g/mol |
IUPAC名 |
2-(dodecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H49N2O5P/c1-6-8-10-11-12-13-14-15-16-18-23(26)24-22(17-9-7-2)21-30-31(27,28)29-20-19-25(3,4)5/h22H,6-21H2,1-5H3,(H-,24,26,27,28) |
InChIキー |
NZECISUDKBBTDE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
同義語 |
2-dodecanoylamino-1-hexanolphosphocholine 2-dodecanoylamino-1-hexanolphosphocholine, (R)-isomer amide-PC DAHPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



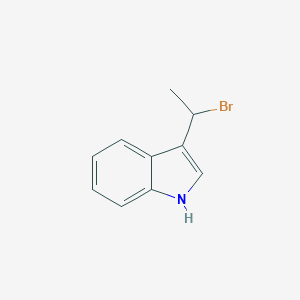
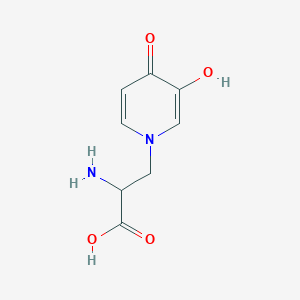
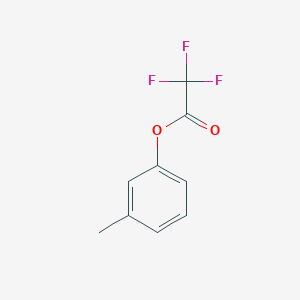
![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
